1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-(4-fluorophenyl)piperazine
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Overview
Description
The compound 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-(4-fluorophenyl)piperazine is a complex organic molecule that features a combination of fluorophenyl, piperazine, phenylsulfonyl, and dioxinoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-(4-fluorophenyl)piperazine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperazine Ring: This step involves the reaction of 4-fluoroaniline with ethylene glycol to form 4-(4-fluorophenyl)piperazine.
Sulfonylation: The piperazine derivative is then reacted with benzenesulfonyl chloride to introduce the phenylsulfonyl group.
Cyclization: The final step involves the cyclization of the intermediate with a suitable quinoline derivative under acidic or basic conditions to form the dioxinoquinoline ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the phenylsulfonyl group.
Reduction: Reduction reactions can target the quinoline ring and the sulfonyl group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the piperazine and sulfonyl groups.
Reduction: Reduced forms of the quinoline and sulfonyl groups.
Substitution: Substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacological agent. The presence of the piperazine ring suggests possible activity as a central nervous system (CNS) agent, while the quinoline moiety is often associated with antimalarial and antimicrobial properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic applications. The combination of fluorophenyl, piperazine, and quinoline groups may confer activity against a range of diseases, including neurological disorders and infections.
Industry
In the industrial sector, the compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-(4-fluorophenyl)piperazine is not fully understood. it is likely to involve interactions with molecular targets such as enzymes or receptors. The piperazine ring may interact with CNS receptors, while the quinoline moiety could inhibit microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone
- 1-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-ol
Uniqueness
Compared to similar compounds, 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-(4-fluorophenyl)piperazine stands out due to the presence of the dioxinoquinoline ring system. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-(benzenesulfonyl)-9-[4-(4-fluorophenyl)piperazin-1-yl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O4S/c28-19-6-8-20(9-7-19)30-10-12-31(13-11-30)27-22-16-24-25(35-15-14-34-24)17-23(22)29-18-26(27)36(32,33)21-4-2-1-3-5-21/h1-9,16-18H,10-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVQAUXADKAHDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=NC4=CC5=C(C=C43)OCCO5)S(=O)(=O)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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